![molecular formula C13H12N6O2S B2461304 7-(乙酰氨基硫代)-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 941906-18-9](/img/structure/B2461304.png)

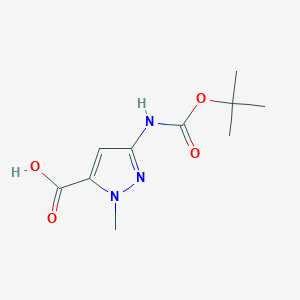

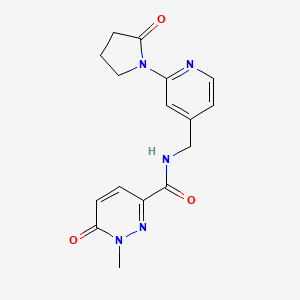

7-(乙酰氨基硫代)-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is a crucial enzyme that plays a role in cell proliferation, differentiation, and apoptosis. The synthesis of this compound and its potential applications in scientific research have been the focus of numerous studies.

科学研究应用

抗癫痫药物: 7-(乙酰氨基硫代)-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶的合成已被用于创建抗癫痫药物。 例如,化合物ru namide是使用这种方法合成的,并且以令人印象深刻的96%的收率分离得到 .

LSD1抑制剂: [1,2,3]三唑并[4,5-d]嘧啶骨架是用于设计赖氨酸特异性脱甲基酶1(LSD1)的新型抑制剂的模板。 对接研究表明,该骨架与靶酶之间存在有希望的相互作用,使其成为表观遗传药物开发的潜在候选者 .

抗肿瘤活性

对高效且经济的抗肿瘤药物的探索导致了对新型1,2,3-三唑并[4,5-d]嘧啶衍生物的评估。这些化合物已经合成并针对各种人类癌细胞系进行了测试。 值得注意的是,它们对MGC-803、MCF-7、EC-109、PC-3和Hela等细胞系表现出抗肿瘤活性 .

抗菌潜力

研究人员已经探索了相关1,2,4-三唑并[3,4-b][1,3,4]噻二嗪类似物的抗菌潜力。这些化合物,包括6-(4-取代苯基)-3-(5-硝基呋喃-2-基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪,已显示出对金黄色葡萄球菌(S. aureus) 具有良好的活性。

点击化学与生物偶联

Cu(I)催化的1,3-偶极环加成反应(CuAAC),也称为“点击反应”,彻底改变了三唑合成。研究人员已经使用这种反应以高产率和区域选择性形成1,2,3-三唑。 应用包括生物偶联、树枝状聚合物合成和肽模拟物 .

材料科学

1,2,3-三唑在材料科学中具有应用。 它们独特的性质使其在聚合物合成、组合药物化学和材料设计方面很有用 .

模仿酰胺键

由于它能够模仿酰胺键,1,2,3-三唑基序在实验性候选药物和获批药物中很常见。 值得注意的例子包括他唑巴坦和头孢曲松 .

作用机制

Target of Action

The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .

Mode of Action

The compound interacts with its target, USP28, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is crucial for USP28 inhibition . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The compound exhibits potent inhibitory activity against USP28 . This results in the suppression of various malignancies, making it a potential candidate for cancer therapy .

属性

IUPAC Name |

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-21-9-4-2-3-8(5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNWEDPLOZKHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)

![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)

![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2461238.png)

![(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461239.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)

![2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2461244.png)